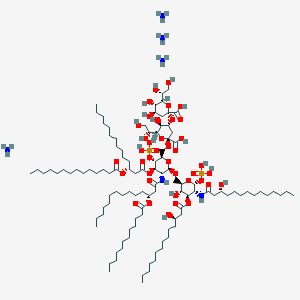
Kdo2-Lipid A ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kdo2-Lipid A ammonium is a chemically defined lipopolysaccharide with potent endotoxin activity. It is a selective and potent agonist for Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. This compound is derived from the lipopolysaccharide of Gram-negative bacteria and is known for its ability to stimulate the release of tumor necrosis factor (TNF) and prostaglandin E2 (PGE2) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Kdo2-Lipid A ammonium involves a series of enzymatic steps. The biosynthesis of Kdo2-Lipid A in bacteria like Escherichia coli involves nine enzymatic steps, starting from the formation of lipid A and the addition of 3-deoxy-D-manno-octulosonic acid (Kdo). The enzymes involved include LpxA, LpxC, LpxD, LpxH, LpxB, LpxK, KdtA, LpxL, and LpxM .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from bacterial cultures. For instance, Kdo2-Lipid A can be extracted from a heptose-deficient Escherichia coli mutant and purified using chromatography techniques such as silica, DEAE-cellulose, and C18 reverse-phase resin .
Analyse Des Réactions Chimiques
Types of Reactions
Kdo2-Lipid A ammonium primarily undergoes reactions related to its role as an endotoxin. These include interactions with immune receptors like TLR4, leading to the release of cytokines such as TNF and PGE2 .
Common Reagents and Conditions
The reactions involving this compound typically occur under physiological conditions, as it interacts with immune cells. The compound’s activity is significantly reduced in cells deficient in TLR4, indicating the specificity of its action .
Major Products Formed
The major products formed from the reactions involving this compound are cytokines, including TNF and PGE2, which are crucial mediators of the immune response .
Applications De Recherche Scientifique
Kdo2-Lipid A ammonium has several scientific research applications:
Immunology: It is used to study the activation of the immune response through TLR4 and the subsequent release of cytokines
Vaccine Development: Structurally modified Kdo2-Lipid A or engineered bacteria expressing this compound are investigated as potential vaccines and adjuvants.
Anti-inflammatory Research: Kdo2-Lipid A/TLR4 antagonists are being studied for their potential in anti-inflammatory interventions.
Mécanisme D'action
Kdo2-Lipid A ammonium exerts its effects by acting as an agonist for TLR4. It binds to the TLR4/myeloid differentiation protein 2 (MD2) complex, leading to the activation of downstream signaling pathways. This activation results in the release of pro-inflammatory cytokines such as TNF and PGE2, which play a crucial role in the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lipid A: The core component of lipopolysaccharides in Gram-negative bacteria, similar in structure to Kdo2-Lipid A.
Monophosphoryl Lipid A: A derivative of lipid A with reduced toxicity, used as an adjuvant in vaccines.
Synthetic Lipid A Analogues: Designed to mimic the structure and function of natural lipid A, used in research and therapeutic applications.
Uniqueness
Kdo2-Lipid A ammonium is unique due to its high specificity for TLR4 and its potent endotoxin activity. Unlike other lipid A derivatives, it retains full endotoxin activity, making it a valuable tool for studying immune responses and developing therapeutic interventions .
Propriétés
Formule moléculaire |
C110H214N6O39P2 |
|---|---|
Poids moléculaire |
2306.8 g/mol |
Nom IUPAC |
azane;(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C110H202N2O39P2.4H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2;;;;/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138);4*1H3/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-;;;;/m1..../s1 |
Clé InChI |
HBSUHPVFGADBOQ-RAJSAFOISA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N.N.N.N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



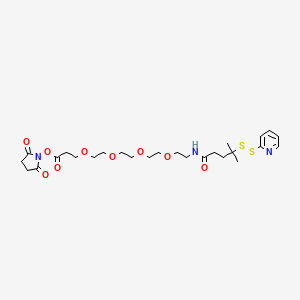

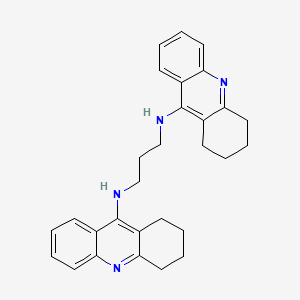
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
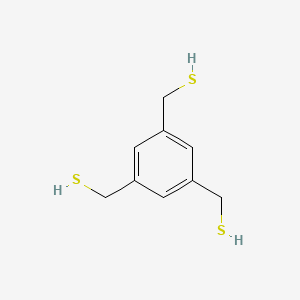
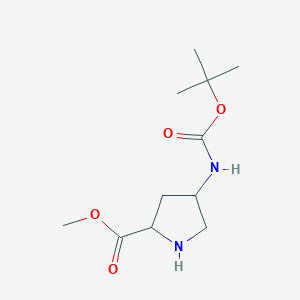

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
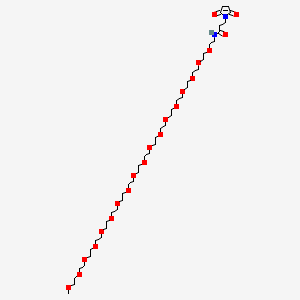

![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)

